(5E)-5-[(1-{4-[(4-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[(1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactionsThe final step involves the formation of the imidazolidine-2,4-dione core under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Scientific Research Applications
(5E)-5-[(1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (5E)-5-[(1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol Glycoside: A natural sweetener with a similar molecular structure, used in the food industry.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C23H20ClN3O3 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
(5E)-5-[[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H20ClN3O3/c1-14-11-17(12-21-22(28)26-23(29)25-21)15(2)27(14)19-7-9-20(10-8-19)30-13-16-3-5-18(24)6-4-16/h3-12H,13H2,1-2H3,(H2,25,26,28,29)/b21-12+ |
InChI Key |
ZNSCSFQYSIOXEP-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C)/C=C/4\C(=O)NC(=O)N4 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C)C=C4C(=O)NC(=O)N4 |
Origin of Product |
United States |
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